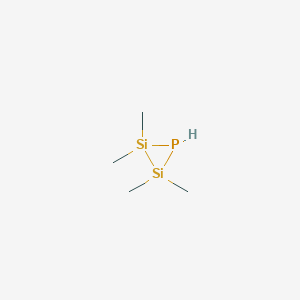
2,2,3,3-Tetramethylphosphadisilirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetramethylphosphadisilirane is a unique organophosphorus compound characterized by its distinctive structure, which includes both silicon and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylphosphadisilirane typically involves the reaction of tetramethyldisilazane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetramethylphosphadisilirane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other phosphorus-oxygen compounds.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various organosilicon compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the intermediates and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
2,2,3,3-Tetramethylphosphadisilirane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding the interactions between silicon and phosphorus in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable bonds with other elements.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetramethylphosphadisilirane involves its ability to interact with various molecular targets through its silicon and phosphorus atoms. These interactions can lead to the formation of stable complexes with metals and other elements, influencing the compound’s reactivity and stability. The specific pathways involved depend on the nature of the reactions and the conditions under which they are carried out.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,3,3-Tetramethylphosphadisilirane include:
Tetramethyldisilazane: A related compound used in similar applications, particularly in organic synthesis.
Hexamethyldisilazane: Another organosilicon compound with comparable properties and uses.
Phosphasilanes: A broader class of compounds that include both silicon and phosphorus atoms.
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and stability characteristics. This makes it particularly valuable in applications where precise control over chemical reactions is required.
Properties
CAS No. |
194097-15-9 |
|---|---|
Molecular Formula |
C4H13PSi2 |
Molecular Weight |
148.29 g/mol |
IUPAC Name |
2,2,3,3-tetramethylphosphadisilirane |
InChI |
InChI=1S/C4H13PSi2/c1-6(2)5-7(6,3)4/h5H,1-4H3 |
InChI Key |
YXNDJODGIJRDKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si](P1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















